3-(2-Trityl-2H-tetrazol-5-YL)-phenol
Overview
Description
The compound “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid” has a similar structure . It has a molecular weight of 621.7 and is a solid at room temperature .
Molecular Structure Analysis
The compound “2-Butyl-3-{[2’-(2-trityl-2H-tetrazol-5-yl)-4-biphenylyl]methyl}-1,3-diazaspiro [4.4]non-1-en-4-one” has a similar structure . It has a molecular formula of C44H42N6O and a molecular weight of 670.844 Da .
Physical and Chemical Properties Analysis
The compound “2-Butyl-3-{[2’-(2-trityl-2H-tetrazol-5-yl)-4-biphenylyl]methyl}-1,3-diazaspiro [4.4]non-1-en-4-one” has a density of 1.2±0.1 g/cm3, a boiling point of 834.6±75.0 °C at 760 mmHg, and a flash point of 458.6±37.1 °C .
Scientific Research Applications
Synthesis and Characterization
- Tetrazole compounds, including derivatives similar to "3-(2-Trityl-2H-tetrazol-5-yl)-phenol," have been widely used in synthetic chemistry for their unique properties. For example, the synthesis and properties of 3-4-fluorine-(1H-tetrazole-5-yl) phenol demonstrate the utility of tetrazole compounds in producing materials with specific characteristics, including high yield and the formation of white needle crystals characterized by NMR (Wen Yong-hong, 2012).
Catalytic Applications
- Trityl chloride (TrCl), a component of "this compound," has been shown to efficiently catalyze the synthesis of tetrasubstituted imidazoles, indicating its potential as a catalyst in various organic transformations (A. R. Moosavi‐Zare et al., 2014).
Molecular Sensing and Fluorescence
- Metal-organic frameworks (MOFs) synthesized using ligands related to "this compound" have demonstrated potential applications in gas sorption, sensing of nitroaromatic explosives, and selective sorption capabilities for alcohol and water vapors. These findings suggest the use of such compounds in the development of selective sensors and materials for environmental and analytical applications (Hongming He et al., 2015).
Antimicrobial Screening
- Novel derivatives incorporating the triazole moiety, similar in structure to "this compound," have been synthesized and shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. This highlights the compound's potential in medicinal chemistry for developing new antibacterial agents (M. Shaikh et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(2-trityltetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O/c31-24-18-10-11-20(19-24)25-27-29-30(28-25)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,31H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDUJJHWBFKQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703299 | |
Record name | 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-25-1 | |
Record name | 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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